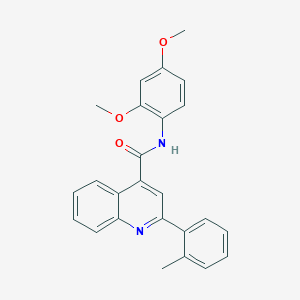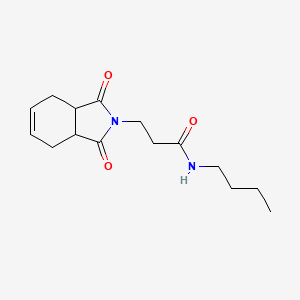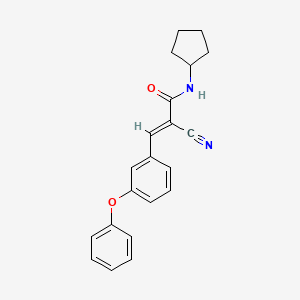
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-4-quinolinecarboxamide, commonly known as DMQX, is a synthetic compound that has been widely used in scientific research. DMQX belongs to the class of quinolinecarboxamides and is a potent antagonist of the AMPA subtype of glutamate receptors.
Mécanisme D'action
DMQX acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and blocking the activity of glutamate. Glutamate is the primary neurotransmitter that activates AMPA receptors and is responsible for synaptic transmission and plasticity. DMQX blocks the activity of AMPA receptors by preventing the binding of glutamate to the receptor site. This leads to a decrease in synaptic transmission and plasticity, which can have a significant impact on neuronal function.
Biochemical and Physiological Effects:
DMQX has been shown to have a wide range of biochemical and physiological effects. It can reduce the excitability of neurons, decrease synaptic transmission, and alter synaptic plasticity. DMQX has been used to study the role of AMPA receptors in various pathological conditions, including epilepsy, stroke, and pain. DMQX has also been shown to have potential therapeutic effects in these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
DMQX has several advantages for lab experiments. It is a potent and selective antagonist of AMPA receptors, which makes it an ideal tool for studying the role of these receptors in various physiological and pathological conditions. DMQX can be used in vitro and in vivo experiments and has been shown to have potential therapeutic effects in various conditions. However, DMQX also has some limitations. It can have off-target effects on other glutamate receptors, which can complicate the interpretation of the results. DMQX can also be toxic at high concentrations, which requires careful handling and dosing.
Orientations Futures
There are several future directions for the use of DMQX in scientific research. One potential application is the study of the role of AMPA receptors in addiction. DMQX has been shown to have potential therapeutic effects in addiction, and further research is needed to explore this potential. Another future direction is the development of more potent and selective AMPA receptor antagonists. DMQX has been a valuable tool in the study of AMPA receptors, but more selective and potent antagonists could provide new insights into the role of these receptors in various conditions. Finally, DMQX could be used in combination with other drugs to enhance its therapeutic effects and reduce its potential side effects.
Conclusion:
DMQX is a synthetic compound that has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. DMQX is a potent and selective antagonist of AMPA receptors and has several advantages for lab experiments. DMQX has been shown to have potential therapeutic effects in various conditions, but it also has some limitations. Future research on DMQX could provide new insights into the role of AMPA receptors in various conditions and lead to the development of new therapeutic strategies.
Applications De Recherche Scientifique
DMQX has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. AMPA receptors are a subtype of glutamate receptors that play a crucial role in synaptic transmission and plasticity. DMQX is a potent antagonist of AMPA receptors and can be used to block their activity in vitro and in vivo. DMQX has been used to study the role of AMPA receptors in epilepsy, stroke, pain, and addiction.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16-8-4-5-9-18(16)23-15-20(19-10-6-7-11-21(19)26-23)25(28)27-22-13-12-17(29-2)14-24(22)30-3/h4-15H,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFWMXOYXRRYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4757970.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine](/img/structure/B4757979.png)
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4757986.png)
![2-(2,4-dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B4757992.png)

![2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B4758019.png)
![2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4758023.png)
![[(5-butyl-2-thienyl)methylene]malononitrile](/img/structure/B4758027.png)

![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4758034.png)
![N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea](/img/structure/B4758040.png)
![1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4758049.png)
![6-(2-furyl)-2-(tetrahydro-2-furanylmethyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4758060.png)
![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4758065.png)